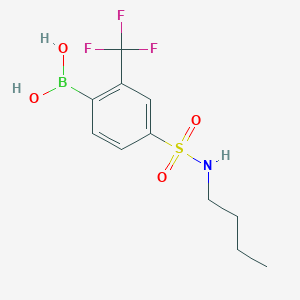

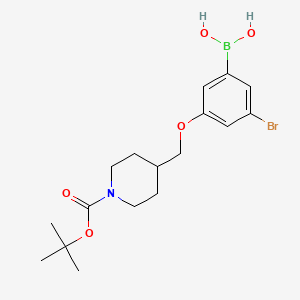

3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid; 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

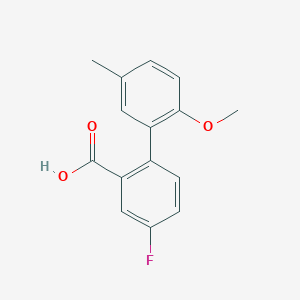

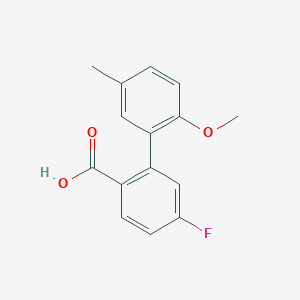

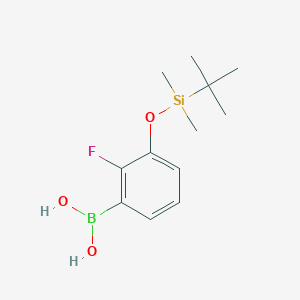

3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid is a chemical compound with the molecular formula C17H25BBrNO5 . It has a molecular weight of 414.1 . This compound is a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of similar boronic esters has been reported in the literature . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been achieved using a radical approach . This approach was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The InChI code for this compound is 1S/C17H25BBrNO5/c1-17(2,3)25-16(21)20-6-4-12(5-7-20)11-24-15-9-13(18(22)23)8-14(19)10-15/h8-10,12,22-23H,4-7,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The compound can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of similar boronic esters has been achieved using a radical approach .Physical And Chemical Properties Analysis

The compound has a molecular weight of 414.1 . It is recommended to be stored in a refrigerated condition .Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Suzuki-Miyaura Cross-Couplings : Boc-protected biaryls, related to the queried compound, have been synthesized using microwave-mediated Suzuki–Miyaura coupling processes. This methodology facilitates the generation of a diverse library of biaryl compounds, enabling the exploration of new chemical spaces for drug development and materials science (Spencer et al., 2011).

Palladium-Catalyzed Arylations : Research has shown that palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines yields 3-arylpiperidines, crucial scaffolds in pharmaceuticals. This technique underscores the importance of direct β-functionalization in constructing complex molecules efficiently (Millet & Baudoin, 2015).

Medicinal Chemistry Applications

- Anticancer Agent Development : A novel bromophenol derivative was synthesized and found to induce apoptosis and autophagy in human lung cancer cells. This compound, sharing structural motifs with the queried chemical, highlights the potential of bromophenol derivatives in the development of new anticancer therapies (Guo et al., 2019).

Materials Science Applications

- Heteroarylpyridine Derivatives Synthesis : Functionalized pyridylboronic acids, related to the chemical of interest, have been used to generate novel heteroarylpyridine derivatives via Suzuki cross-coupling reactions. These compounds are valuable for their electronic properties, relevant in organic electronics and photonics (Parry et al., 2002).

Eigenschaften

IUPAC Name |

[3-bromo-5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BBrNO5/c1-17(2,3)25-16(21)20-6-4-12(5-7-20)11-24-15-9-13(18(22)23)8-14(19)10-15/h8-10,12,22-23H,4-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXQQBFMXZATJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BBrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.